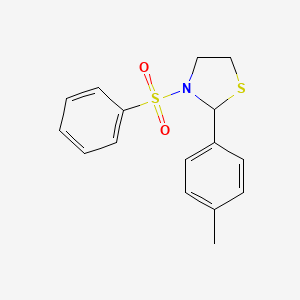

3-(Benzenesulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine

Description

3-(Benzenesulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine is a thiazolidine derivative characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure includes a benzenesulfonyl group (R1) at position 3 and a 4-methylphenyl (p-tolyl) substituent (R2) at position 2 (Fig. 1). The benzenesulfonyl moiety is a strong electron-withdrawing group (EWG), which enhances the compound’s stability and influences its reactivity. This compound is of interest in medicinal chemistry due to the pharmacological relevance of thiazolidine derivatives, including anti-inflammatory, antimicrobial, and antitumor activities .

Properties

CAS No. |

537677-92-2 |

|---|---|

Molecular Formula |

C16H17NO2S2 |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

3-(benzenesulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine |

InChI |

InChI=1S/C16H17NO2S2/c1-13-7-9-14(10-8-13)16-17(11-12-20-16)21(18,19)15-5-3-2-4-6-15/h2-10,16H,11-12H2,1H3 |

InChI Key |

RGPFHKQBGFDMSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine typically involves the reaction of 4-methylphenyl isothiocyanate with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a thiol group.

Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.

Substitution: Nucleophiles like amines, alcohols, and thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiazolidines depending on the nucleophile used.

Scientific Research Applications

3-(Benzenesulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Electronic Features

The following table summarizes key structural and electronic differences between the target compound and its analogues:

Key Observations :

- Lipophilicity : The 4-methylphenyl substituent increases lipophilicity, which may improve membrane permeability in biological systems.

- Spiro Systems : The spiro compound () exhibits conformational rigidity due to its fused indole-dione structure, which could influence binding affinity in biological targets.

Physicochemical Properties

Research Findings and Implications

Substituent Effects : Electron-withdrawing groups (e.g., benzenesulfonyl) enhance thermal stability but may reduce aqueous solubility.

Biological Relevance : The 4-methylphenyl group’s lipophilicity could improve pharmacokinetic properties, while sulfonyl groups may enhance target binding via polar interactions.

Synthetic Challenges : Bromo and nitro substituents () introduce synthetic complexity but offer avenues for tuning reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.